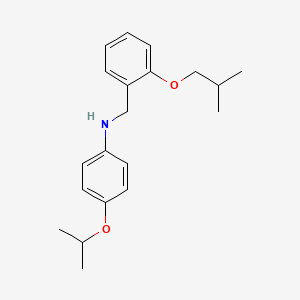

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline

Vue d'ensemble

Description

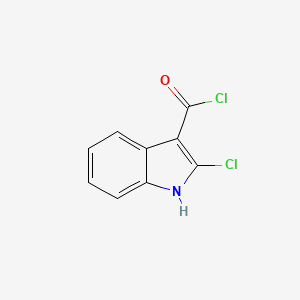

“N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is a chemical compound with the molecular formula C24H27NO2 and a molecular weight of 361.48 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is based on its molecular formula, C24H27NO2 . For a more detailed structural analysis, one would typically refer to spectral data or crystallographic studies. Unfortunately, such detailed information is not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” would typically include its melting point, boiling point, solubility, and stability. Unfortunately, such specific information was not available in the sources I found .Applications De Recherche Scientifique

DNA Cross-Linking and Stereochemistry Studies

- Research on 1,2,3,4-diepoxybutane (DEB), a bifunctional electrophile similar in structure to N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, demonstrates its ability to form DNA-DNA and DNA-protein cross-links. Such compounds are studied for understanding their role in DNA alkylation, forming complex lesions and cross-links, which are crucial for understanding genetic damage and repair mechanisms (Park et al., 2005).

Natural Product Derivatives and Antioxidant Activity

- Studies on 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, which share structural similarities with N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, have revealed their potential antioxidant activities. These compounds provide insights into natural products' roles in mitigating oxidative stress (Guo et al., 2015).

Conformational Analysis in Liquid Crystal Transitions

- Research on liquid crystalline phase transitions, for example in 4-bromobenzylidene-4'-alkyloxyanilines, which are structurally related to N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, provides insights into the molecular conformational changes during phase transitions. This has applications in materials science, particularly in the development of advanced liquid crystal displays (Osiecka et al., 2013).

Nucleoside Transport Protein Inhibition

- Studies on compounds like 4-nitrobenzylthioinosine, which share a structural resemblance to N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, have been explored for their ability to inhibit nucleoside transport proteins. This research has potential implications in the development of therapeutic agents targeting specific cellular transport mechanisms (Tromp et al., 2005).

Molecular Structure Analysis in Drug Design

- The molecular structures of various N-(2-hydroxybenzylidene)aniline derivatives, related to N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, have been determined to facilitate strong intramolecular hydrogen bonds. Understanding these molecular structures aids in the design and synthesis of new drugs and compounds (Burgess et al., 1999).

Safety And Hazards

The safety and hazards associated with “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” are not specifically mentioned in the sources I found. As with any chemical, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted .

Relevant Papers One relevant paper I found discusses the screening of natural compounds against NSP16, a protein involved in SARS-CoV-2 replication . While “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is not specifically mentioned, the study’s methodology could potentially be applied to this compound in future research .

Propriétés

IUPAC Name |

N-[[2-(2-methylpropoxy)phenyl]methyl]-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-15(2)14-22-20-8-6-5-7-17(20)13-21-18-9-11-19(12-10-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSALISKVCFIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CNC2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

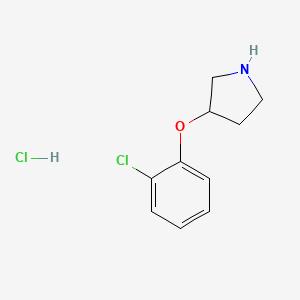

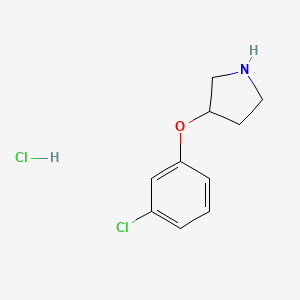

![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)